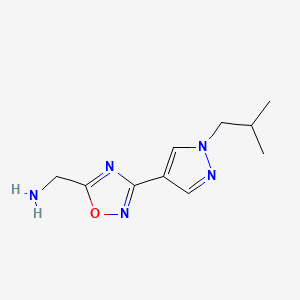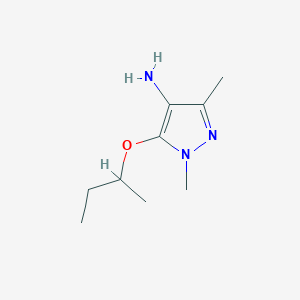
Propane, 1-(1-chloroethoxy)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, which means it contains both chlorine and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Chloroethoxy)-2-methylpropane can be synthesized through the reaction of 2-methylpropanol with 1-chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of 1-(1-chloroethoxy)-2-methylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as purification and distillation to remove any impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloroethoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of 2-methylpropanol and other alcohols.
Oxidation: Formation of 2-methylpropanoic acid or 2-methylpropanal.
Reduction: Formation of 2-methylpropane.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-chloroethoxy)-2-methylpropane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, while the ether group can form hydrogen bonds with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-ethoxyethane: Similar in structure but lacks the methyl group.
2-(1-Chloroethoxy)ethanol: Contains an additional hydroxyl group.
1-Chloroethyl chloroformate: Contains a carbonyl group instead of an ether group.
Uniqueness
1-(1-Chloroethoxy)-2-methylpropane is unique due to the presence of both a chlorine atom and an ether group, which allows it to participate in a variety of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile for different applications.
Eigenschaften
CAS-Nummer |
19865-33-9 |
|---|---|
Molekularformel |
C6H13ClO |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-(1-chloroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H13ClO/c1-5(2)4-8-6(3)7/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
WZABHPRWXNNDOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



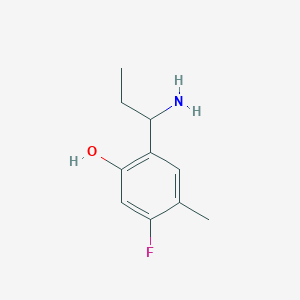
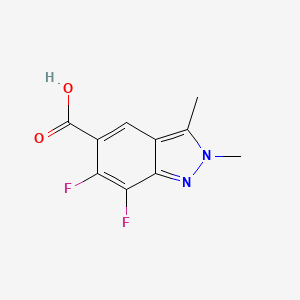
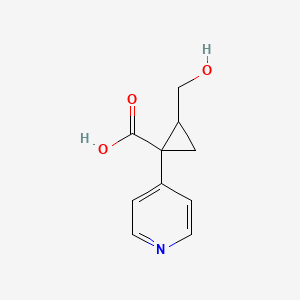
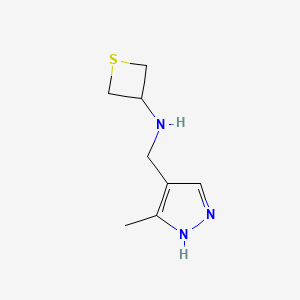
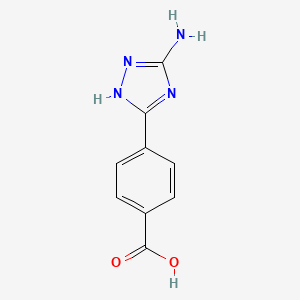
![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)
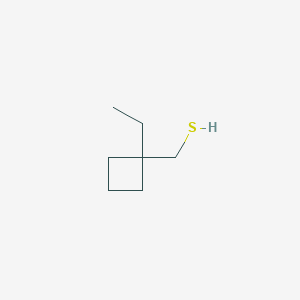
![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)


